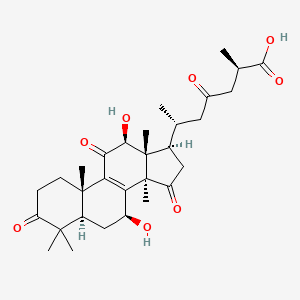

Ganoderic acid D2

Description

Properties

Molecular Formula |

C30H42O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(2R,6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)/t14-,15-,17-,18+,19+,25-,28+,29+,30+/m1/s1 |

InChI Key |

LCIUOVOXWPIXOR-IYLGIJJASA-N |

Isomeric SMILES |

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |

Canonical SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ganoderic Acid D2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2, a member of the highly oxygenated lanostane-type triterpenoid (B12794562) family, is a bioactive compound isolated from the medicinal mushroom Ganoderma lucidum. This fungus has been a cornerstone of traditional medicine in East Asia for centuries, valued for its purported health-promoting and therapeutic properties. Modern scientific inquiry has identified ganoderic acids as significant contributors to the pharmacological activities of Ganoderma lucidum, with research indicating a range of effects including anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides a detailed examination of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental methodologies.

Chemical Structure and Physicochemical Properties

This compound is characterized by a complex tetracyclic triterpenoid core. Its precise chemical identity is crucial for understanding its biological function and for the development of analytical and synthetic methodologies.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | [1] |

| CAS Number | 97653-94-6 | [1][2][3] |

| Molecular Formula | C30H42O8 | [2] |

| Molecular Weight | 530.65 g/mol | |

| SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C | |

| Physical Form | Solid | |

| Solubility | Soluble in DMSO and Methanol. | |

| Storage | Store in a sealed, cool, and dry condition at 2-8°C. |

Pharmacological Properties and Mechanism of Action

While research on ganoderic acids as a class is extensive, specific data for this compound is more limited. However, existing studies and the activities of structurally related ganoderic acids provide a strong indication of its therapeutic potential.

Anticancer Activity

Ganoderic acids, in general, are known to exhibit cytotoxic effects against various cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of metastasis. While specific studies detailing the anticancer mechanism of this compound are not abundant, the activities of other ganoderic acids suggest that it may act through similar pathways. For instance, other ganoderic acids have been shown to induce apoptosis via the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax, downregulation of anti-apoptotic proteins like Bcl-2, and activation of caspases.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of compounds isolated from Ganoderma lucidum. One study identified this compound as one of several known triterpenes with antioxidant and neuroprotective activities against hydrogen peroxide-induced cell injury. This suggests a potential role for this compound in mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.

Anti-inflammatory Activity

The anti-inflammatory properties of ganoderic acids are well-documented and are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A common mechanism for ganoderic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). While direct evidence for this compound's action on these pathways is still emerging, it is a plausible mechanism given its structural similarity to other anti-inflammatory ganoderic acids.

Signaling Pathways

Based on the activities of related compounds, the following signaling pathway is a likely target for the anti-inflammatory action of this compound.

Caption: Putative anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the biological activities of this compound. The following sections outline general methodologies for its isolation, analysis, and biological evaluation.

Isolation and Purification of this compound

A general workflow for the isolation and purification of triterpenoids from Ganoderma lucidum provides a framework for obtaining pure this compound.

Caption: General experimental workflow for the isolation and purification of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques for the identification and quantification of this compound.

-

HPLC Analysis: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile (B52724) and water (often with a small percentage of acid, such as acetic acid, to improve peak shape). Detection is commonly performed using a UV detector at a wavelength of around 252 nm.

-

NMR Analysis: 1H and 13C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants provide detailed information about the carbon skeleton and the stereochemistry of the molecule.

In Vitro Biological Assays

Standardized in vitro assays are crucial for determining the pharmacological activity of this compound.

-

Cell Viability Assay (e.g., MTT Assay): To assess the cytotoxic effects of this compound on cancer cell lines.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

-

-

Nitric Oxide (NO) Production Assay (Griess Assay): To evaluate the anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Culture macrophages in a 96-well plate and treat with various concentrations of this compound for a short pre-incubation period.

-

Stimulate the cells with LPS to induce NO production.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and measure the absorbance at approximately 540 nm.

-

The amount of nitrite, a stable product of NO, is proportional to the absorbance and reflects the level of NO production.

-

Conclusion

This compound is a promising bioactive compound from Ganoderma lucidum with potential therapeutic applications. While current research provides a solid foundation for its chemical characterization, further in-depth studies are required to fully elucidate its pharmacological properties and mechanisms of action, particularly in the areas of cancer, neurodegeneration, and inflammation. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the continued exploration of this compound as a potential therapeutic agent.

References

The Synthesis of Ganoderic Acid D2 in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderma lucidum, a revered mushroom in traditional medicine, is a prolific producer of a diverse array of bioactive secondary metabolites. Among these, the ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, have garnered significant scientific interest for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and immunomodulatory properties. Ganoderic acid D2 is a notable member of this family, yet its precise biosynthetic pathway within G. lucidum remains an active area of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound synthesis, detailing the foundational metabolic route, proposing a putative enzymatic cascade for its formation, and outlining key experimental protocols for its elucidation.

The Core Biosynthetic Engine: The Mevalonate (B85504) Pathway

The journey to this compound begins with the universal precursor for all isoprenoids, Acetyl-CoA. Like other fungi, Ganoderma lucidum utilizes the mevalonate (MVA) pathway to synthesize the fundamental building blocks of triterpenoids.[1] This intricate pathway involves a series of enzymatic reactions to produce isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The initial steps of the MVA pathway are well-characterized and involve the sequential action of several key enzymes, as summarized in the table below.

| Enzyme | Abbreviation | Function |

| Acetyl-CoA acetyltransferase | AACT | Condenses two molecules of Acetyl-CoA to form Acetoacetyl-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA synthase | HMGS | Condenses Acetoacetyl-CoA with another molecule of Acetyl-CoA to form HMG-CoA. |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Reduces HMG-CoA to mevalonate. This is a rate-limiting step in the pathway. |

| Mevalonate kinase | MVK | Phosphorylates mevalonate to mevalonate-5-phosphate. |

| Phosphomevalonate kinase | PMK | Phosphorylates mevalonate-5-phosphate to mevalonate-5-pyrophosphate. |

| Mevalonate pyrophosphate decarboxylase | MVD | Decarboxylates mevalonate-5-pyrophosphate to form isopentenyl pyrophosphate (IPP). |

| Isopentenyl pyrophosphate isomerase | IDI | Isomerizes IPP to dimethylallyl pyrophosphate (DMAPP). |

These five-carbon units, IPP and DMAPP, are then sequentially condensed to form geranyl pyrophosphate (GPP, C10) and farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to form squalene (C30). Squalene is subsequently epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE).

The final step in the formation of the core triterpenoid (B12794562) skeleton is the cyclization of 2,3-oxidosqualene by lanosterol (B1674476) synthase (LS) to produce lanosterol. Lanosterol serves as the crucial precursor for all ganoderic acids, including this compound.

The Putative Biosynthetic Pathway of this compound

The conversion of lanosterol to the vast array of ganoderic acids is primarily accomplished by a series of oxidative reactions, including hydroxylations and dehydrogenations, catalyzed by cytochrome P450 (CYP450) monooxygenases.[2] While the precise enzymatic sequence for this compound has not been definitively established, a putative pathway can be proposed based on its chemical structure (C₃₀H₄₂O₈) and comparison with other known ganoderic acids.

This compound possesses hydroxyl groups at C-7 and C-12, and keto groups at C-3, C-11, and C-15, along with a carboxylic acid at C-26. A plausible precursor for this compound is Ganoderic acid D (C₃₀H₄₂O₇), which shares a similar core structure but lacks the hydroxyl group at C-12.

The proposed pathway from lanosterol to this compound likely involves the following key transformations, catalyzed by a suite of currently uncharacterized CYP450 enzymes:

-

Initial Oxidations of Lanosterol: The lanosterol backbone undergoes initial oxidative modifications. This can include demethylation at C-4 and C-14, and oxidation at the C-3 position to a keto group.

-

Hydroxylations and Dehydrogenations: A series of regio- and stereospecific hydroxylations and subsequent oxidations to keto groups occur at various positions on the lanostane (B1242432) skeleton, including C-7, C-11, and C-15.

-

Side-Chain Oxidation: The side chain at C-17 is oxidized to form a carboxylic acid at C-26.

-

Final Hydroxylation: A final hydroxylation event at the C-12 position would convert a precursor like Ganoderic acid D into this compound.

Quantitative Data on Ganoderic Acid Synthesis

| Compound(s) | Concentration Range | Analytical Method | Reference |

| Total Ganoderic Acids | 26.93 to 34.64 mg/g (dry weight) | HPLC | [3] |

| Ganoderic Acid A | Varies significantly with growth stage | HPLC | [4] |

| Ganoderic Acid D | Varies significantly with growth stage | HPLC | [4] |

| 11 Ganoderic Acids | 0.66–6.55 µg/kg (LOD) | UPLC-MS/MS |

Note: The presented data is for general ganoderic acids and may not be directly representative of this compound yields. Further targeted quantitative studies are required.

Experimental Protocols for Pathway Elucidation

Elucidating the precise biosynthetic pathway of this compound requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. The following are detailed methodologies for key experiments.

Identification and Functional Characterization of Candidate CYP450 Genes

Objective: To identify and confirm the function of CYP450 enzymes involved in the synthesis of this compound.

Experimental Workflow:

Methodologies:

-

Genome Mining and Transcriptome Analysis:

-

Utilize the sequenced genome of G. lucidum to identify all putative CYP450 genes.

-

Perform transcriptome sequencing (RNA-Seq) of G. lucidum mycelia at different developmental stages or under conditions known to induce ganoderic acid production.

-

Identify CYP450 genes that are co-expressed with known triterpenoid biosynthesis genes (e.g., HMGR, SQS, LS).

-

-

Heterologous Expression in Saccharomyces cerevisiae:

-

Gene Cloning: Amplify the full-length coding sequences of candidate CYP450 genes from G. lucidum cDNA.

-

Vector Construction: Clone the amplified CYP450 genes into a yeast expression vector, under the control of a strong promoter.

-

Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain, potentially one engineered to produce high levels of lanosterol or other precursors.

-

Cultivation and Induction: Culture the recombinant yeast strains and induce gene expression.

-

-

In Vivo and In Vitro Enzyme Assays:

-

Precursor Feeding: Supplement the yeast culture with potential precursors (e.g., lanosterol, Ganoderic acid D).

-

Metabolite Extraction: Extract the triterpenoids from the yeast cells and culture medium using an organic solvent (e.g., ethyl acetate).

-

Product Analysis: Analyze the extracts using UPLC-QTOF-MS to identify new peaks corresponding to the products of the CYP450-catalyzed reaction.

-

Structure Elucidation: Purify the novel products and determine their chemical structures using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Analysis of this compound by UPLC-QTOF-MS

Objective: To accurately quantify the concentration of this compound in G. lucidum extracts.

Methodology:

-

Sample Preparation:

-

Homogenize dried and powdered G. lucidum material.

-

Perform ultrasonic-assisted extraction with a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Centrifuge the extract and collect the supernatant.

-

Dry the supernatant and reconstitute in a known volume of solvent compatible with the UPLC system.

-

Filter the sample through a 0.22 µm syringe filter.

-

-

UPLC-QTOF-MS Conditions (General Parameters):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

-

Data Acquisition: Full scan mode for qualitative analysis and targeted MS/MS for quantitative analysis.

-

-

Quantification:

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Ganoderma lucidum is a complex process that begins with the well-established MVA pathway and culminates in a series of specific oxidative modifications of the lanosterol skeleton, likely catalyzed by a dedicated set of cytochrome P450 enzymes. While the complete pathway remains to be fully elucidated, the combination of genomic, transcriptomic, and metabolomic approaches provides a powerful toolkit for its investigation. The experimental protocols outlined in this guide offer a roadmap for researchers to identify the key enzymes and intermediates involved in this compound synthesis. A thorough understanding of this pathway is paramount for the metabolic engineering of G. lucidum or heterologous hosts to enhance the production of this promising therapeutic compound. Future research should focus on the systematic functional characterization of the vast array of CYP450s in G. lucidum to unlock the full potential of this remarkable medicinal mushroom.

References

Ganoderic Acid D2: A Technical Guide to its Discovery, Isolation, and Biological Significance

Foreword

For researchers, scientists, and professionals in drug development, the exploration of novel bioactive compounds from natural sources remains a pivotal area of investigation. Among these, the triterpenoids isolated from Ganoderma species, commonly known as Ganoderic acids, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation history, and key experimental protocols related to Ganoderic acid D2, a notable member of this class of compounds.

Discovery and Initial Identification

This compound, also referred to as Lucidenic acid D2, was first isolated and its structure elucidated in 1986 by a team of researchers including T. Kikuchi, S. Kanomi, S. Kadota, Y. Murai, K. Tsubono, and Z. Ogita. Their seminal work, published in the Chemical & Pharmaceutical Bulletin, detailed the isolation of several new triterpenes from the gills of the fungus Ganoderma lucidum[1]. The identification of this compound was a significant contribution to the understanding of the chemical diversity within this medicinally important mushroom. The structure was determined through meticulous spectroscopic analysis, primarily using proton and carbon-13 nuclear magnetic resonance (¹H- and ¹³C-NMR) spectroscopy, in conjunction with two-dimensional NMR techniques[1].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C30H42O8 | [2] |

| Molecular Weight | 530.66 g/mol | |

| CAS Number | 97653-94-6 | |

| Appearance | Amorphous powder | [1] |

| Solubility | Soluble in methanol (B129727) |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its natural source, the fruiting bodies of Ganoderma lucidum, involves a multi-step process of extraction and chromatographic separation. While the original 1986 publication provides the foundational methodology, subsequent research on the isolation of Ganoderic acids has refined these techniques. The following is a generalized experimental protocol synthesized from the available literature[3].

3.1. Preparation of Fungal Material

The process begins with the collection and preparation of the fruiting bodies of Ganoderma lucidum. The gills, being a rich source of these triterpenoids, are often separated and used for extraction. The fungal material is typically air-dried and then ground into a fine powder to increase the surface area for efficient solvent extraction.

3.2. Solvent Extraction

The powdered fungal material is subjected to exhaustive extraction with an organic solvent. A common method involves refluxing the material with methanol or ethanol. The extraction is typically repeated multiple times to ensure the maximum yield of the crude triterpenoid (B12794562) extract. The combined extracts are then concentrated under reduced pressure to obtain a crude residue.

3.3. Chromatographic Purification

The crude extract, a complex mixture of various compounds, is then subjected to a series of chromatographic steps to isolate this compound.

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography. The column is typically eluted with a gradient of increasing polarity, often using a mixture of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Reversed-Phase Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified using reversed-phase column chromatography (e.g., on ODS). A common mobile phase for elution is a gradient of methanol and water.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved using preparative HPLC, often on a C18 column. This step yields the compound in a highly pure form suitable for structural elucidation and biological assays.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Structural Elucidation Data

The definitive structure of this compound was established through comprehensive spectroscopic analysis. The following tables summarize the key ¹H-NMR and ¹³C-NMR spectral data as reported in the literature.

Table 1: ¹H-NMR Spectral Data of this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) |

| H-3 | 3.23 (dd, J=11.5, 4.5 Hz) |

| H-7 | 4.68 (br d, J=9.5 Hz) |

| H-12 | 4.93 (br s) |

| H-15 | 3.88 (s) |

| H-24 | 5.30 (t, J=7.0 Hz) |

| 18-CH₃ | 0.95 (s) |

| 19-CH₃ | 1.20 (s) |

| 21-CH₃ | 0.93 (d, J=6.5 Hz) |

| 26-CH₃ | 1.68 (s) |

| 27-CH₃ | 1.60 (s) |

| 28-CH₃ | 0.78 (s) |

| 29-CH₃ | 1.00 (s) |

| 30-CH₃ | 1.32 (s) |

Table 2: ¹³C-NMR Spectral Data of this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 38.6 |

| 2 | 28.5 |

| 3 | 78.9 |

| 4 | 39.1 |

| 5 | 55.9 |

| 6 | 21.6 |

| 7 | 68.3 |

| 8 | 145.9 |

| 9 | 141.2 |

| 10 | 37.0 |

| 11 | 208.9 |

| 12 | 70.0 |

| 13 | 47.1 |

| 14 | 51.0 |

| 15 | 76.8 |

| 16 | 36.4 |

| 17 | 52.3 |

| 18 | 18.3 |

| 19 | 22.9 |

| 20 | 36.1 |

| 21 | 18.5 |

| 22 | 34.0 |

| 23 | 26.5 |

| 24 | 124.2 |

| 25 | 131.5 |

| 26 | 168.3 |

| 27 | 25.7 |

| 28 | 28.1 |

| 29 | 15.6 |

| 30 | 21.8 |

Biological Activities and Signaling Pathways

Ganoderic acid D has been shown to possess a range of biological activities, with recent research highlighting its protective effects against oxidative stress-induced cellular senescence. These effects are mediated through the modulation of specific signaling pathways.

5.1. PERK/NRF2 Signaling Pathway

Ganoderic acid D has been demonstrated to protect human amniotic mesenchymal stem cells from oxidative stress-induced senescence by activating the PERK/NRF2 signaling pathway. Oxidative stress can lead to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR). One of the key sensors of the UPR is PERK (PKR-like endoplasmic reticulum kinase). Upon activation, PERK phosphorylates NRF2 (Nuclear factor erythroid 2-related factor 2), a transcription factor that plays a crucial role in the antioxidant response. This phosphorylation leads to the dissociation of NRF2 from its inhibitor Keap1, allowing NRF2 to translocate to the nucleus and activate the expression of antioxidant genes.

The following diagram illustrates the activation of the NRF2 pathway by Ganoderic acid D via PERK signaling.

5.2. CaM/CaMKII/NRF2 Signaling Pathway

Further research has elucidated another mechanism by which Ganoderic acid D combats oxidative stress-induced senescence: through the activation of the CaM/CaMKII/NRF2 signaling pathway. In this pathway, an increase in intracellular calcium (Ca²⁺) leads to the activation of Calmodulin (CaM). The Ca²⁺-CaM complex then activates CaM-dependent protein kinase II (CaMKII). Activated CaMKII, in turn, can phosphorylate and activate NRF2, leading to its nuclear translocation and the subsequent expression of antioxidant genes. Ganoderic acid D has been shown to target 14-3-3ε, a protein that can influence this signaling cascade, thereby promoting the anti-senescence effects.

The diagram below outlines the CaM/CaMKII/NRF2 signaling pathway and the influence of Ganoderic acid D.

Conclusion

This compound stands as a testament to the rich chemical diversity found within medicinal mushrooms. Since its initial discovery and characterization in 1986, research has continued to unveil its potential therapeutic applications, particularly in the realm of cellular protection against oxidative stress. The detailed experimental protocols for its isolation, while requiring specialized chromatographic techniques, are well-established within the field of natural product chemistry. The elucidation of its involvement in key signaling pathways, such as the PERK/NRF2 and CaM/CaMKII/NRF2 pathways, provides a solid foundation for further investigation into its mechanisms of action and potential for drug development. This technical guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our understanding and application of this promising natural compound.

References

- 1. Constituents of the Fungus Ganoderma lucidum (FR.) KARST. II. : Structures of Ganoderic Acids F, G, and H, Lucidenic Acids D2 and E2, and Related Compounds [jstage.jst.go.jp]

- 2. Sterols and triterpenoids from the spores of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triterpene antioxidants from ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Biological Activity of Ganoderic Acid D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D, a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum, has emerged as a compound of significant interest in biomedical research. This technical guide provides a comprehensive overview of the in vitro biological activities of Ganoderic acid D, with a focus on its anti-senescence, and potential anti-cancer effects. Detailed experimental protocols and summaries of quantitative data are presented to facilitate further investigation and drug development efforts.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vitro biological activities of Ganoderic acid D.

Table 1: Anti-Senescence Activity of Ganoderic Acid D

| Biological Activity | Cell Line | Assay | Effective Concentration | Key Findings |

| Inhibition of Senescence-Associated β-Galactosidase (SA-β-gal) | Human Amniotic Mesenchymal Stem Cells (hAMSCs) | SA-β-gal Staining | 0.1 µM - 10 µM | Dose-dependent inhibition of SA-β-gal formation. A 10 µM concentration resulted in a 58.3% inhibition.[1] |

| Cytotoxicity | Normal hAMSCs | MTT Assay | Up to 100 µM | No cytotoxic effects observed.[1] |

| Inhibition of Reactive Oxygen Species (ROS) | hAMSCs | Not specified | 0.1 µM - 10 µM | Markedly inhibited the generation of ROS.[1] |

Table 2: Cytotoxicity of Ganoderic Acids in Cancer Cell Lines

No specific IC50 values for Ganoderic acid D in cancer cell lines were identified in the reviewed literature. The following data for other ganoderic acids are provided for comparative purposes.

| Ganoderic Acid | Cancer Cell Line | IC50 Value |

| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 µM (24h), 203.5 µM (48h) |

| Ganoderic Acid A | SMMC7721 (Hepatocellular Carcinoma) | 158.9 µM (24h), 139.4 µM (48h) |

Signaling Pathways Modulated by Ganoderic Acid D

Ganoderic acid D has been shown to modulate several key signaling pathways involved in cellular senescence and cancer progression.

Anti-Senescence Pathways

Ganoderic acid D has been found to retard cellular senescence through the activation of the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways.[1][2]

Caption: PERK/NRF2 signaling pathway activated by Ganoderic Acid D.

Caption: CaM/CaMKII/NRF2 signaling pathway activated by Ganoderic Acid D.

Anti-Cancer Pathway

While specific studies on Ganoderic acid D are limited, other ganoderic acids have been shown to induce apoptosis and autophagy in cancer cells through the downregulation of the mTOR signaling pathway.

Caption: Downregulation of the mTOR signaling pathway by Ganoderic Acid D.

Experimental Protocols

The following are detailed protocols for key in vitro assays to assess the biological activity of Ganoderic Acid D.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to determine the effect of Ganoderic acid D on cell viability and to determine its IC50 value in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, SMMC7721)

-

Ganoderic acid D stock solution (dissolved in DMSO)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of Ganoderic acid D in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium and treat the cells with various concentrations of Ganoderic acid D for 24, 48, and 72 hours. Include a vehicle control (medium with DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Caption: Experimental workflow for the MTT cell viability assay.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is used to detect the effect of Ganoderic acid D on cellular senescence.

Materials:

-

Human Amniotic Mesenchymal Stem Cells (hAMSCs)

-

Ganoderic acid D stock solution (dissolved in DMSO)

-

Complete culture medium

-

PBS

-

Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

-

Staining Solution:

-

Citric acid/sodium phosphate (B84403) buffer (pH 6.0)

-

Potassium ferrocyanide

-

Potassium ferricyanide

-

Sodium chloride

-

Magnesium chloride

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

-

6-well plates

-

Light microscope

Procedure:

-

Cell Seeding and Treatment: Seed hAMSCs in 6-well plates. Induce senescence if required (e.g., with H₂O₂). Treat cells with various concentrations of Ganoderic acid D (e.g., 0.1, 1, 10 µM) for the desired duration.

-

Fixation: Wash cells twice with PBS. Fix for 3-5 minutes at room temperature with the Fixative Solution.

-

Washing: Wash cells three times with PBS.

-

Staining: Add the SA-β-gal Staining Solution to each well. Incubate at 37°C (without CO₂) overnight.

-

Visualization: Observe the cells under a light microscope and count the number of blue-stained (senescent) cells.

Caption: Experimental workflow for SA-β-galactosidase staining.

Western Blotting for Signaling Pathway Analysis

This protocol is used to analyze the effect of Ganoderic acid D on the protein expression levels in signaling pathways like PERK/NRF2 and mTOR.

Materials:

-

Cells treated with Ganoderic acid D

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-NRF2, anti-p-mTOR, anti-mTOR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL detection system.

Caption: Experimental workflow for Western blotting.

Conclusion

Ganoderic acid D demonstrates significant anti-senescence properties in vitro, primarily through the activation of the PERK/NRF2 and CaM/CaMKII/NRF2 signaling pathways. While its direct cytotoxic effects on cancer cells require further investigation, its role in modulating the mTOR pathway suggests potential anti-cancer applications. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this promising natural compound.

References

- 1. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ganoderic acid D prevents oxidative stress-induced senescence by targeting 14-3-3ε to activate CaM/CaMKII/NRF2 signaling pathway in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid D2: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D2, also known as Lucidenic acid D2, is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Ganoderma lucidum. This fungus has a long history of use in traditional medicine for promoting health and longevity. Modern scientific investigation has identified a plethora of bioactive compounds within Ganoderma lucidum, with triterpenoids like this compound being a key area of research for their therapeutic potential. This technical guide provides a comprehensive review of the current understanding of this compound's mechanism of action, with a focus on its anti-inflammatory and anti-cancer properties.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. These pathways are critical regulators of inflammation, cell proliferation, and survival.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects. In vivo studies have shown its ability to inhibit inflammation, with a reported ID50 of 0.11 mg/ear in a mouse model of ear skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)[1][2]. This effect is attributed to its ability to modulate inflammatory signaling cascades.

Extracts rich in lucidenic acids, including this compound, have been shown to modulate the p38 and c-Jun N-terminal kinase (JNK) MAPK pathways[3]. Specifically, these extracts can enhance the phosphorylation of p38 MAPK while suppressing the phosphorylation of JNK MAPK in response to inflammatory stimuli like lipopolysaccharide (LPS)[3]. The modulation of these MAPK pathways can lead to a downstream effect on the production of pro-inflammatory cytokines.

Furthermore, related lucidenic acids, such as Lucidenic acid B, have been shown to inhibit the MAPK/ERK pathway, which in turn reduces the binding activities of the transcription factors NF-κB and AP-1[4]. This inhibition leads to the downregulation of target genes involved in inflammation and cancer cell invasion, such as matrix metalloproteinase-9 (MMP-9). While direct evidence for this compound is still emerging, the activities of closely related compounds suggest a similar mechanism of action.

Anticancer Potential

While specific cytotoxic data for this compound is limited in the currently available literature, the broader family of lucidenic acids exhibits significant anti-cancer properties, including the induction of cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines. For instance, Lucidenic acid A has shown cytotoxic effects against prostate (PC-3), leukemia (HL-60), colon (COLO205, HCT-116), and hepatoma (HepG2) cancer cells, with IC50 values ranging from 35.0 to 428 µM. Lucidenic acid B has been shown to induce apoptosis in human leukemia cells through a mitochondria-mediated pathway, involving the activation of caspase-9 and caspase-3, and subsequent cleavage of PARP. It also causes G1 phase cell cycle arrest.

It is plausible that this compound shares these anti-cancer mechanisms. The inhibition of the MAPK and NF-κB pathways, as suggested by studies on related compounds, is a well-established strategy for inhibiting cancer cell proliferation, survival, and invasion.

Quantitative Data

Currently, specific quantitative data for the cytotoxic and anti-proliferative effects of this compound on various cancer cell lines are not extensively reported in publicly available literature. The following table summarizes the available quantitative data for the anti-inflammatory activity of this compound and the cytotoxic activity of other closely related lucidenic acids for comparative purposes.

| Compound | Assay | Model System | Endpoint | Value | Reference(s) |

| This compound | TPA-induced ear skin inflammation | Mouse | ID50 | 0.11 mg/ear | |

| Lucidenic Acid A | Cytotoxicity (MTT Assay) | PC-3 (Prostate Cancer) | IC50 (72h) | 35.0 ± 4.1 µM | |

| Lucidenic Acid A | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | IC50 (72h) | 61 µM | |

| Lucidenic Acid A | Cytotoxicity (MTT Assay) | COLO205 (Colon Cancer) | IC50 (72h) | 154 µM | |

| Lucidenic Acid A | Cytotoxicity (MTT Assay) | HCT-116 (Colon Cancer) | IC50 (72h) | 428 µM | |

| Lucidenic Acid A | Cytotoxicity (MTT Assay) | HepG2 (Hepatoma) | IC50 (72h) | 183 µM | |

| Lucidenic Acid B | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | IC50 | 45.0 µM | |

| Lucidenic Acid B | Cytotoxicity (MTT Assay) | HepG2 (Hepatoma) | IC50 | 112 µM | |

| Lucidenic Acid C | Cytotoxicity (MTT Assay) | A549 (Lung Adenocarcinoma) | IC50 | 52.6 - 84.7 µM | |

| Lucidenic Acid N | Cytotoxicity (MTT Assay) | HL-60 (Leukemia) | IC50 | 64.5 µM |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways modulated by this compound and its related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lucidenic acid inhibits PMA-induced invasion of human hepatoma cells through inactivating MAPK/ERK signal transduction pathway and reducing binding activities of NF-kappaB and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of Pure Ganoderic Acid D2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention due to their diverse and potent pharmacological activities. Among these, Ganoderic acid D2 stands out as a compound of interest for its potential therapeutic applications, including anticancer, anti-inflammatory, and antioxidant effects. This technical guide provides an in-depth overview of the core physicochemical properties of pure this compound, detailed experimental protocols for its isolation and characterization, and a visualization of its potential biological signaling pathways. All quantitative data is presented in structured tables for ease of reference and comparison.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for its handling, formulation, and mechanism of action studies.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 97653-94-6 | [1] |

| Chemical Formula | C₃₀H₄₂O₈ | [1] |

| Molecular Weight | 530.66 g/mol | [1] |

| Appearance | White to beige powder | [2] |

| Purity | >98% (HPLC) | [1] |

| Storage | Store at -20°C in a sealed container, cool and dry. |

Table 2: Solubility Data for this compound

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble | N/A |

| DMSO | 2 mg/mL (clear solution) | |

| Water | Sparingly soluble | N/A |

Note: For enhanced solubility, warming the solution to 37°C and using an ultrasonic bath is recommended.

Table 3: Spectroscopic Data for this compound and Related Triterpenoids

| Spectroscopic Technique | Key Findings and Characteristics | Reference(s) |

| Mass Spectrometry (MS) | The APCI mass spectra of ganoderic acids typically show peaks at m/z [M-nH₂O + H]⁺ and a characteristic loss of 130 Da representing the cleavage of the αβ bond (C20–C22) from the C=O in the side chain. | |

| Infrared (IR) Spectroscopy | The IR spectra of ganoderic acids exhibit characteristic bands for C=O and C=C bond stretching vibrations in the region of 1500–1800 cm⁻¹. | |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR are used for the structural elucidation of ganoderic acids. NMR data for this compound is consistent with its proposed structure. |

Note: The melting point for the closely related Ganoderic acid D is reported to be 218-220°C.

Experimental Protocols

The isolation and characterization of pure this compound require a multi-step approach involving extraction, chromatographic separation, and spectroscopic analysis.

Isolation and Purification of this compound from Ganoderma lucidum

This protocol outlines a general yet effective methodology for the isolation and purification of this compound.

1. Preparation of Fungal Material:

-

Dry the fruiting bodies of Ganoderma lucidum at a temperature not exceeding 60°C.

-

Grind the dried material into a fine powder (40-80 mesh) to maximize the surface area for extraction.

2. Solvent Extraction:

-

Suspend the powdered fungal material in 95% ethanol (B145695) (e.g., a solid-to-liquid ratio of 1:10 w/v).

-

Perform exhaustive extraction, for instance, by heating at 80°C three times.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a chloroform-methanol gradient).

-

Collect fractions and monitor them using Thin-Layer Chromatography (TLC) to identify fractions containing triterpenoids.

-

-

Reversed-Phase C18 Column Chromatography:

-

Pool the triterpenoid-rich fractions and further purify them on a reversed-phase C18 column.

-

Elute with a water/methanol gradient.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

Achieve final purification of this compound using preparative HPLC with a C18 column and a suitable mobile phase (e.g., acetonitrile (B52724) and water).

-

4. Crystallization:

-

Concentrate the purified fractions containing this compound.

-

Dissolve the residue in a minimal amount of a hot solvent (e.g., ethanol) and allow it to cool slowly to promote crystallization.

-

Collect the crystals by filtration and dry them under a vacuum.

Characterization of Pure this compound

1. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water containing a small percentage of acid (e.g., 0.1% acetic acid).

-

Detection: UV detector at 252 nm.

-

Purpose: To determine the purity of the isolated compound.

2. Mass Spectrometry (MS):

-

Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

-

Analysis: Full scan spectra are obtained to determine the molecular weight and fragmentation patterns, which are characteristic of the ganoderic acid structure.

3. Infrared (IR) Spectroscopy:

-

Method: Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy.

-

Purpose: To identify characteristic functional groups, such as carbonyl (C=O) and carbon-carbon double bonds (C=C).

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Spectrometers: ¹H NMR and ¹³C NMR.

-

Solvent: Deuterated solvents such as CDCl₃.

-

Purpose: To elucidate the detailed chemical structure of this compound.

Biological Activities and Signaling Pathways

Ganoderic acids as a class are known to exhibit a range of biological activities, with anticancer and anti-inflammatory effects being the most prominent. While the specific signaling pathways for this compound are not as extensively studied as some other ganoderic acids, based on the known mechanisms of related compounds, a putative signaling pathway can be proposed.

Many ganoderic acids exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting metastasis. A key player in these processes is the transcription factor NF-κB (Nuclear Factor-kappa B), which is often constitutively active in cancer cells and promotes cell survival and proliferation. Several ganoderic acids have been shown to inhibit the NF-κB signaling pathway.

The proposed mechanism involves the inhibition of IκBα degradation, which in turn prevents the translocation of NF-κB into the nucleus, thereby blocking the transcription of its target genes that are involved in cell survival and inflammation. Furthermore, ganoderic acids can induce the intrinsic pathway of apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the release of cytochrome c from the mitochondria and the activation of caspases.

Conclusion

Pure this compound is a promising bioactive compound with well-defined physicochemical properties. The methodologies for its isolation, purification, and characterization are well-established, enabling further investigation into its pharmacological effects. The proposed signaling pathways, based on the activity of related ganoderic acids, provide a solid foundation for future research into its precise mechanisms of action. This technical guide serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating the advancement of this compound as a potential therapeutic agent.

References

Ganoderic Acid D2 (CAS 97653-94-6): A Technical Guide for Researchers

An In-depth Review of a Bioactive Triterpenoid from Ganoderma lucidum

Introduction

Ganoderic acid D2, a highly oxygenated lanostane-type triterpenoid, is a natural product isolated from the medicinal mushroom Ganoderma lucidum (Reishi).[1][] As a member of the extensive family of ganoderic acids, it is of significant interest to researchers in pharmacology and drug development due to the diverse biological activities exhibited by its structural analogs.[3][4] These activities include anti-cancer, anti-inflammatory, and immunomodulatory effects.[5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, and, by extension, its probable biological activities and relevant experimental protocols, drawing upon the extensive research conducted on closely related ganoderic acids.

Disclaimer: Research specifically focused on this compound (CAS 97653-94-6) is limited. Much of the biological data and experimental methodologies presented herein are based on studies of structurally similar ganoderic acids, such as Ganoderic acid D, A, and DM. These data are intended to provide a foundational framework for future research into the specific properties of this compound.

Chemical and Physical Properties

This compound is a complex organic molecule with the following properties:

| Property | Value | Reference(s) |

| CAS Number | 97653-94-6 | |

| Molecular Formula | C₃₀H₄₂O₈ | |

| Molecular Weight | 530.66 g/mol | |

| IUPAC Name | (6R)-6-[(5R,7S,10S,12S,13R,14R,17R)-7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid | |

| Synonyms | 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid | |

| Class | Triterpenoid | |

| Source | Ganoderma lucidum, Ganoderma sessile | |

| Purity (Commercial) | >98% (HPLC) | |

| Solubility | Soluble in Methanol and DMSO. | |

| Storage | Store at 2-8°C in a sealed container, protected from light. |

Biological Activity and Potential Mechanisms of Action

While direct studies on this compound are not widely available, the activities of other ganoderic acids provide strong indications of its potential therapeutic effects. The structural diversity among ganoderic acids, arising from different functional groups and side chains, leads to varied pharmacological profiles.

Anticancer Activity

Ganoderic acids are well-documented for their cytotoxic effects against a variety of cancer cell lines.

Expected Mechanism of Action:

-

Induction of Apoptosis: Many ganoderic acids trigger programmed cell death in cancer cells. For instance, Ganoderic acid T has been shown to induce apoptosis through mitochondrial dysfunction and the activation of caspase-3.

-

Cell Cycle Arrest: Compounds like Ganoderic acid DM can cause cell cycle arrest at the G1 phase, inhibiting cancer cell proliferation.

-

Inhibition of Signaling Pathways: A key mechanism for the anti-cancer activity of ganoderic acids is the modulation of critical signaling pathways. Ganoderic acid D, a close structural analog of D2, has been reported to downregulate the mTOR signaling pathway in esophageal squamous cell carcinoma cells, which in turn induces apoptosis and autophagy.

Relevant Quantitative Data for Related Ganoderic Acids:

| Compound | Cell Line(s) | Activity | IC₅₀ Value(s) | Reference(s) |

| Ganoderic acid D | HepG2, HeLa, Caco-2 | Cytotoxicity | 0.14, 0.18, 0.02 µg/mL | |

| Ganoderic acid (unspecified) | HL-60, CA46 | Cytotoxicity | 25.98, 20.42 µg/mL | |

| Lucidenic acid N, A, and Ganoderic acid E | Hep G2, P-388 | Cytotoxicity | Significant activity reported |

Anti-inflammatory Activity

Ganoderic acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators.

Expected Mechanism of Action:

-

Inhibition of NF-κB Pathway: A common mechanism is the suppression of the NF-κB signaling pathway, a central regulator of inflammation.

-

Reduction of Pro-inflammatory Cytokines: These compounds can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Other Potential Activities

Based on the broad spectrum of activities of the ganoderic acid family, this compound may also possess:

-

Hepatoprotective effects

-

Antiviral activity

-

Neuroprotective properties

Experimental Protocols

The following are generalized protocols for the extraction, isolation, analysis, and biological evaluation of ganoderic acids. These can be adapted for specific research on this compound.

Extraction and Isolation of Ganoderic Acids from Ganoderma lucidum

This protocol outlines a general procedure for obtaining triterpenoid-rich fractions from the fruiting bodies of Ganoderma lucidum.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are extracted with 95% ethanol at an elevated temperature (e.g., 80°C) multiple times.

-

Filtration and Concentration: The extracts are filtered and the solvent is removed under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography with a gradient elution system (e.g., chloroform/acetone).

-

Purification: The resulting triterpenoid-rich fractions are further purified by reversed-phase high-performance liquid chromatography (HPLC) to isolate individual ganoderic acids.

Analytical Methods for Quantification

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are the primary methods for the analysis and quantification of ganoderic acids.

HPLC-UV Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% acetic acid.

-

Detection: UV detector set at 252 nm.

UPLC-MS/MS Method:

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM) for specific quantification.

Caption: Analytical workflows for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability and determine the IC₅₀ value.

Signaling Pathway Analysis

Given the evidence for other ganoderic acids, a key area of investigation for this compound would be its effect on cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway.

Caption: Postulated inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.

Experimental Approach (Western Blotting):

-

Cell Treatment: Treat cancer cells with this compound for a specified time.

-

Protein Extraction: Lyse the cells and extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins (e.g., p-PI3K, p-Akt, p-mTOR) and corresponding total proteins.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of this compound on protein phosphorylation.

Conclusion and Future Directions

This compound is a promising, yet understudied, natural product. Based on the extensive research on its structural analogs, it is highly likely to possess significant anti-cancer and anti-inflammatory properties. Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxicity of this compound against a wide panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy: Assessing the anti-tumor and anti-inflammatory effects of this compound in preclinical animal models.

-

Structure-Activity Relationship Studies: Comparing the activity of this compound with other ganoderic acids to understand the role of its specific chemical structure.

This technical guide provides a solid foundation for researchers to embark on the investigation of this intriguing bioactive compound, with the ultimate goal of unlocking its full therapeutic potential.

References

- 1. ChemFOnt: Showing chemical card for 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid (CFc000014122) [b7fd048f-2146-43fc-b3f4-e8bf591b5546.chemfont.ca]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Bio-Compounds from Ganoderma lucidum and Their Beneficial Biological Actions for Anticancer Application: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Abundance of Ganoderic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D is a highly oxygenated lanostane-type triterpenoid (B12794562), a class of bioactive compounds primarily isolated from fungi of the Ganoderma genus. These fungi, most notably Ganoderma lucidum (Lingzhi or Reishi), have been a cornerstone of traditional medicine in East Asia for centuries, valued for their purported health-promoting and longevity-enhancing properties.[1][2] Modern pharmacological studies have begun to validate these traditional uses, identifying ganoderic acids as key contributors to the therapeutic effects of Ganoderma extracts. Ganoderic acid D, in particular, has garnered scientific interest for its potential anti-aging and cytoprotective activities, making it a compound of significant interest for drug development and nutraceutical applications.[3] This technical guide provides a comprehensive overview of the natural sources, abundance, and analytical methodologies for Ganoderic acid D, tailored for the scientific community.

Natural Sources of Ganoderic Acid D

Ganoderic acid D is not a ubiquitous compound in nature; its presence is primarily restricted to species within the Ganoderma genus. The composition and content of ganoderic acids can vary significantly between different species, strains, geographical origins, and even different parts of the mushroom.

The principal and most well-documented source of Ganoderic acid D is Ganoderma lucidum . It has been isolated from the fruiting bodies, mycelia, and spores of this fungus. Another notable source is Ganoderma tsugae , a species closely related to G. lucidum, which has also been shown to contain Ganoderic acid D. While over 150 distinct ganoderic acids have been identified from Ganoderma species, the specific distribution and concentration of Ganoderic acid D can be influenced by cultivation and environmental conditions.

Abundance of Ganoderic Acid D

The quantification of specific ganoderic acids is crucial for the quality control of Ganoderma products and for pharmacological research. The abundance of Ganoderic acid D, like other triterpenoids in Ganoderma, is highly variable. Factors such as the fungal species and strain, the part of the fungus analyzed (fruiting body vs. mycelium), and the cultivation and extraction methods all impact the final yield.

Published studies have developed robust analytical methods for quantifying a range of ganoderic acids, including Ganoderic acid D. While comprehensive data across a wide variety of samples is still being aggregated, existing research provides valuable benchmarks.

Table 1: Quantitative Data for Ganoderic Acids in Ganoderma Species

| Ganoderma Species | Sample Type | Analyte(s) | Concentration/Content | Analytical Method | Reference |

| Ganoderma tsugae | 8 commercial samples | Total of 9 ganoderic acids (including D) | 0.28% - 2.20% of dry weight | HPLC | |

| Ganoderma lucidum and related species | 36 different samples | 6 ganoderic acids (including D) | Data not specified in abstract | HPLC | |

| Commercial Ganoderma products | Fruiting bodies and spores | 15 ganoderic acids (including D) | Total triterpenes: 0.01% - 0.98% | UPLC-MS/MS | |

| Ganoderma applanatum | Fruiting body layers | Total triterpenoid acids | Tubes: 6.4 mg/g; Dark context: 2.5 mg/g; White context/Upper surface: ~0.6 mg/g | Gravimetric, after extraction |

Note: The table summarizes the available quantitative data. Specific concentrations for Ganoderic acid D are often part of a broader analysis of multiple triterpenoids.

Experimental Methodologies

Accurate and reproducible methods for the extraction, isolation, and quantification of Ganoderic acid D are essential for research and development. The following protocols are synthesized from established methodologies reported in peer-reviewed literature.

Experimental Workflow: From Fungal Material to Quantified Ganoderic Acid D

Below is a generalized workflow for the analysis of Ganoderic acid D.

Protocol 1: Extraction of Ganoderic Acids from Fruiting Bodies

This protocol is based on methods used for extracting triterpenoids from Ganoderma fruiting bodies.

-

Sample Preparation: Dry the Ganoderma lucidum or Ganoderma tsugae fruiting bodies in an oven at 60°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Ethanol Extraction: Weigh 10 g of the powdered sample and place it in a flask. Add 200 mL of 95% ethanol.

-

Reflux Extraction: Heat the mixture to 80°C and maintain a gentle reflux for 2 hours.

-

Filtration and Repetition: After cooling, filter the mixture through gauze or filter paper to collect the ethanol extract. Repeat the extraction process on the solid residue two more times with fresh ethanol to ensure complete extraction.

-

Concentration: Combine all the ethanol extracts and concentrate the solution using a rotary evaporator under reduced pressure at 50°C. This will yield a crude triterpenoid-rich extract.

-

Further Purification (Optional): For isolation of pure Ganoderic acid D, the crude extract can be further purified using column chromatography (e.g., silica (B1680970) gel or reversed-phase C18).

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantitative analysis of Ganoderic acid D.

-

Standard Preparation: Accurately weigh pure Ganoderic acid D standard and dissolve it in methanol or absolute ethanol to prepare a stock solution (e.g., 100 µg/mL). Perform serial dilutions to create a set of calibration standards (e.g., 1.0 to 100 µg/mL).

-

Sample Preparation: Accurately weigh a portion of the dried extract (from Protocol 1) and dissolve it in a known volume of methanol. If starting from raw powder, use ultrasonic extraction with a solvent like chloroform (B151607) or methanol. Filter the sample solution through a 0.45 µm syringe filter prior to injection.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example, a linear gradient of acetonitrile (B52724) (Solvent B) and 0.03% aqueous phosphoric acid or 2% acetic acid (Solvent A).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 252 nm.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the Ganoderic acid D standard against its concentration. Determine the concentration of Ganoderic acid D in the sample by comparing its peak area to the calibration curve.

Biological Activity and Signaling Pathways

Ganoderic acid D has been shown to exhibit significant anti-senescence effects, particularly in protecting mesenchymal stem cells from oxidative stress. This activity is mediated through the modulation of specific intracellular signaling pathways.

PERK/NRF2 Signaling Pathway

Studies have demonstrated that Ganoderic acid D can protect human amniotic mesenchymal stem cells (hAMSCs) from premature senescence induced by oxidative stress (e.g., H₂O₂). It achieves this by activating the PERK/NRF2 signaling pathway. Under oxidative stress, the endoplasmic reticulum (ER) stress sensor PERK is activated. This leads to the phosphorylation and activation of the transcription factor NRF2, which then translocates to the nucleus and upregulates the expression of antioxidant genes, thereby mitigating cellular damage and preventing senescence.

CaM/CaMKII/NRF2 Signaling Pathway

Further research has elucidated a more specific mechanism where Ganoderic acid D directly targets the 14-3-3ε protein. This interaction activates the CaM/CaMKII/NRF2 signaling axis. By targeting 14-3-3ε, Ganoderic acid D initiates a cascade involving Calmodulin (CaM) and CaM-dependent protein kinase II (CaMKII), which ultimately leads to the activation and nuclear translocation of NRF2. This enhances the cell's antioxidant defenses and protects against senescence.

References

- 1. Ganoderic Acid D Protects Human Amniotic Mesenchymal Stem Cells against Oxidative Stress-Induced Senescence through the PERK/NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nutritional Profile and Health Benefits of Ganoderma lucidum “Lingzhi, Reishi, or Mannentake” as Functional Foods: Current Scenario and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In-Depth Technical Guide: Ganoderic Acid D (C30H42O8) in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic acid D, a highly oxygenated lanostane-type triterpenoid (B12794562) with the molecular formula C30H42O8, is a significant bioactive constituent isolated from the medicinal mushroom Ganoderma lucidum. For centuries, Ganoderma lucidum has been a cornerstone of traditional medicine in East Asia, revered for its diverse therapeutic properties. Modern scientific inquiry has identified ganoderic acids as key contributors to its pharmacological effects, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the current research on Ganoderic acid D, with a focus on its anti-cancer activities, underlying molecular mechanisms, and detailed experimental protocols to facilitate further investigation. While the broader class of Ganoderic acids has been studied extensively, this document will focus on the available data for Ganoderic acid D. It is important to note that the literature often refers to "Ganoderic acid D" without specifying the isomer, and thus the information presented herein pertains to the most studied form.

Quantitative Analysis of Bioactivity

Ganoderic acid D has demonstrated significant cytotoxic and anti-proliferative effects against various cancer cell lines. The primary focus of existing research has been on its efficacy in esophageal squamous cell carcinoma (ESCC).

| Cell Line | Assay | Parameter | Concentration (μM) | Result | Reference |

| EC9706 (ESCC) | Cell Viability | Inhibition of Proliferation | 0, 10, 20, 40 | Dose-dependent inhibition | [1] |

| Eca109 (ESCC) | Cell Viability | Inhibition of Proliferation | 0, 10, 20, 40 | Dose-dependent inhibition | [1] |

| HeLa (Cervical Cancer) | Apoptosis Assay | Apoptosis Induction | Not Specified | Contributes to apoptosis | [2] |

Anti-Cancer Mechanisms and Signaling Pathways

The primary anti-cancer mechanism of Ganoderic acid D identified to date is the induction of synergistic autophagic cell death and apoptosis in esophageal squamous cell carcinoma cells through the downregulation of the mTOR signaling pathway.[1][3]

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a crucial regulator of cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated, promoting tumor progression. Ganoderic acid D has been shown to inhibit this pathway by down-regulating the expression of phosphorylated PI3K, AKT, and mTOR. This inhibition leads to a cascade of downstream effects, culminating in apoptosis and autophagy.

Figure 1: Ganoderic Acid D inhibits the mTOR signaling pathway.

Apoptosis and Autophagy

Ganoderic acid D induces apoptosis through a caspase-related process. Furthermore, it uniquely initiates and enhances autophagy in the early stages while blocking the autophagic flux in the later stages by impairing autophagosome-lysosome fusion. This dual effect on apoptosis and autophagy contributes to its synergistic anti-cancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Ganoderic acid D.

Isolation and Purification of Ganoderic Acid D

-

Source Material: Dried fruiting bodies of Ganoderma lucidum.

-

Extraction:

-

The dried and powdered fruiting bodies are extracted with 95% ethanol (B145695).

-

The ethanol extract is concentrated under reduced pressure.

-

The resulting extract is then subjected to column chromatography on silica (B1680970) gel.

-

Elution is performed with a gradient of chloroform (B151607) and acetone.

-

Fractions containing Ganoderic acid D are further purified by reversed-phase C-18 column chromatography with a water/methanol gradient.

-

Final purification is achieved through high-performance liquid chromatography (HPLC).

-

-

Identification: The structure of the purified compound is confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Culture

-

Cell Lines: Human esophageal squamous cell carcinoma cell lines EC9706 and Eca109.

-

Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Protocol:

-

Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of Ganoderic acid D (e.g., 0, 10, 20, 40 μM) for 24 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a specific wavelength (typically 490 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis

-

Purpose: To determine the expression levels of proteins in the mTOR signaling pathway (p-PI3K, p-AKT, p-mTOR), as well as markers for apoptosis (e.g., Caspase-3, PARP) and autophagy (e.g., Beclin-1, LC3, P62).

-

Protocol:

-

Treat cells with Ganoderic acid D as described above.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

References

- 1. Ganoderic acid D induces synergistic autophagic cell death except for apoptosis in ESCC cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mail.ffhdj.com [mail.ffhdj.com]

- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ganoderic Acid D2 in Traditional and Modern Medicine: A Technical Guide

Abstract

For centuries, Ganoderma lucidum (Lingzhi or Reishi mushroom) has been a cornerstone of traditional medicine in East Asia, revered for its purported ability to promote health and longevity.[1][2] Modern phytochemical research has identified ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, as key bioactive constituents responsible for many of the mushroom's therapeutic effects.[3] This technical guide focuses on a specific, yet less-studied, member of this family: Ganoderic acid D2 (GA-D2) . While research specifically isolating the effects of GA-D2 is still emerging, this document synthesizes the available data, places it within the broader context of ganoderic acid pharmacology, and provides detailed experimental protocols and molecular pathway diagrams to guide future research and development. We will explore its documented anti-inflammatory activity, inferred mechanisms of action based on related compounds, and the standardized methodologies required to further elucidate its therapeutic potential.

Introduction: From Ancient Herb to Modern Pharmacopeia

Ganoderma lucidum is one of the most well-documented fungi in traditional Chinese medicine (TCM), with mentions in historical texts like the Shennong Ben Cao Jing (Shennong's Materia Medica). In TCM, it is used to tonify Qi, calm the mind, and relieve cough and asthma, reflecting a holistic approach to treating a variety of ailments. The bitter taste of the mushroom, a key diagnostic in TCM, is largely attributed to its rich triterpenoid (B12794562) content.